molecular formula C9H9NO2S B2824802 1-Isothiocyanato-2,3-dimethoxybenzene CAS No. 80143-14-2

1-Isothiocyanato-2,3-dimethoxybenzene

Cat. No.: B2824802
CAS No.: 80143-14-2
M. Wt: 195.24
InChI Key: FSKSRCFNVZOYLO-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one isothiocyanato group . The InChI code for this compound is 1S/C9H9NO2S/c1-11-8-5-3-4-7 (10-6-13)9 (8)12-2/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.24 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 195.03539970 g/mol . The topological polar surface area is 62.9 Ų .

Scientific Research Applications

  • Electrochemical Applications : The study of 1,4-Dimethoxybenzene derivatives, including their use as catholytes in non-aqueous redox flow batteries, emphasizes the potential for high open-circuit potentials and excellent electrochemical reversibility. Modifications like bicyclic substitutions have been explored to enhance chemical stability in the charged state, which could be analogous to research interests involving 1-Isothiocyanato-2,3-dimethoxybenzene for energy storage applications (Zhang et al., 2017).

  • Chemical Synthesis : The reductive electrophilic substitution of pyrogallol derivatives to synthesize 2,3-disubstituted phenols suggests a methodological interest in modifying benzene derivatives, potentially including this compound, for creating novel compounds with specific functionalities (Azzena et al., 1993).

  • Analytical Chemistry : The synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a highly sensitive and selective fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography highlights the potential for derivatives of dimethoxybenzene to play crucial roles in analytical methodologies, which could extend to the study or use of this compound (Hara et al., 1994).

  • Materials Science : Electrosynthesis and characterization of poly(1,3-dimethoxybenzene) for its insolubility in common solvents and retention of methoxy groups in its polymeric structure point towards the exploration of dimethoxybenzene derivatives for novel materials, potentially including applications for this compound in material engineering (Martínez et al., 1998).

  • Molecular Electronics : Research on topological effects on intramolecular electron transfer via quantum interference in diferrocenylbenzenes indicates a broader interest in the electronic properties of substituted benzene derivatives, which might be relevant for the electronic applications of this compound (Patoux et al., 1997).

Mechanism of Action

While the specific mechanism of action for 1-Isothiocyanato-2,3-dimethoxybenzene is not reported, isothiocyanates in general are known for their antimicrobial properties against human pathogens . They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .

Properties

IUPAC Name

1-isothiocyanato-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-8-5-3-4-7(10-6-13)9(8)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSRCFNVZOYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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